Product packaging for 8-Methylthiodibenzothiepin-10(11H)-one(Cat. No.:)

8-Methylthiodibenzothiepin-10(11H)-one

Cat. No.: B14120468
M. Wt: 272.4 g/mol
InChI Key: ILOBTOFGTJBHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methylthiodibenzothiepin-10(11H)-one is a specialized organic compound offered for chemical and pharmaceutical research applications. It features a dibenzothiepinone core structure, which is recognized in medicinal chemistry as a versatile synthon for constructing complex, polycyclic frameworks. This scaffold is particularly useful for synthesizing novel dibenzo[e,h]azulene derivatives and other fused heterocyclic systems of pharmacological interest. The incorporation of the methylthio group at the 8-position provides a distinct site for further chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space. Researchers can utilize this compound in various synthetic transformations, including nucleophilic substitution and cyclization reactions, to develop new molecular entities. As with many dibenzothiepin-based structures, its derivatives have the potential for investigation across multiple therapeutic areas. This product is intended for use by qualified laboratory personnel only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12OS2 B14120468 8-Methylthiodibenzothiepin-10(11H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12OS2

Molecular Weight

272.4 g/mol

IUPAC Name

8-methylsulfanyl-11H-benzo[d][1]benzothiepin-10-one

InChI

InChI=1S/C15H12OS2/c1-17-15-9-10(16)8-13-11-4-2-3-5-14(11)18-7-6-12(13)15/h2-7,9H,8H2,1H3

InChI Key

ILOBTOFGTJBHQT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=O)CC2=C1C=CSC3=CC=CC=C23

Origin of Product

United States

Mechanistic Investigations of Chemical Reactions Involving 8 Methylthiodibenzothiepin 10 11h One

Elucidation of Reaction Pathways

There is no available information to detail the reaction pathways of 8-Methylthiodibenzothiepin-10(11H)-one.

Identification and Characterization of Key Intermediates (e.g., Oxocarbenium Ions)

Specific key intermediates in reactions involving this compound have not been identified or characterized in the available literature.

Transition State Analysis and Energetic Profiles (e.g., 6-membered transition states)

No transition state analyses or energetic profiles for reactions of this compound have been found.

Role of Catalysts and Ligands in Modulating Stereocontrol and Reactivity

The role of catalysts and ligands in the reactions of this compound is not documented.

Kinetic Studies and Determination of Rate-Limiting Steps

There are no kinetic studies or determinations of rate-limiting steps for reactions involving this compound.

Isotopic Labeling and Crossover Experiments for Mechanistic Insight

No isotopic labeling or crossover experiments have been reported for this compound.

Structural Diversification and Derivative Synthesis of 8 Methylthiodibenzothiepin 10 11h One

Targeted Functional Group Transformations and Interconversions

The chemical architecture of 8-Methylthiodibenzothiepin-10(11H)-one is characterized by several reactive sites, including the ketone at the 10-position, the methylthio group at the 8-position, and the aromatic rings. The carbonyl group is a primary site for a variety of functional group transformations.

One of the most fundamental transformations is the reduction of the ketone to a secondary alcohol. This has been demonstrated in a closely related analogue, 3-methoxy-8-(methylthio)-dibenzo[b,f]thiepin-10(11H)-one, which was successfully reduced to the corresponding 10-ol derivative using sodium borohydride (B1222165) in ethanol. prepchem.com This reaction highlights a common and efficient method for introducing a hydroxyl group, which can then serve as a handle for further derivatization, such as esterification or etherification.

Beyond simple reduction, the ketone can potentially undergo a range of other nucleophilic addition reactions. For instance, Grignard reagents or organolithium compounds could be employed to introduce alkyl or aryl groups at the 10-position, leading to tertiary alcohols. Furthermore, reactions such as the Wittig reaction could be utilized to convert the carbonyl group into an exocyclic double bond, providing a scaffold for further modifications.

The methylthio group (-SCH3) at the 8-position also offers opportunities for functional group interconversion. Oxidation of the sulfide (B99878) could lead to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic and steric properties of the molecule. These oxidized derivatives could exhibit different biological activities and pharmacokinetic profiles. Conversely, selective cleavage of the methyl-sulfur bond could potentially yield a thiol, which is a versatile functional group for various conjugation and derivatization reactions.

Starting MaterialReagent(s)ProductTransformation Type
3-methoxy-8-(methylthio)-dibenzo[b,f]thiepin-10(11H)-oneSodium borohydride, Ethanol10,11-dihydro-3-methoxy-8-(methylthio)-dibenzo[b,f]thiepin-10-olKetone Reduction

Regioselective and Chemoselective Modification Strategies

When multiple reactive sites are present in a molecule, regioselective and chemoselective reactions are crucial for achieving the desired structural modifications. In the case of this compound, the primary challenge lies in selectively modifying one functional group without affecting others.

The reduction of the ketone with sodium borohydride is an example of a chemoselective transformation, as the borohydride is a mild reducing agent that typically does not affect the sulfide or the aromatic rings. For modifications on the aromatic rings, such as electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), the directing effects of the existing substituents (the methylthio group and the bridged ketone) would govern the regioselectivity of the reaction. The sulfur-containing substituent is generally an ortho-, para-director, which would influence the position of incoming electrophiles on its parent aromatic ring.

The parent scaffold, dibenzo[b,f]thiepin-10(11H)-one, has been shown to be a versatile synthon in the synthesis of more complex, fused heterocyclic systems. researchgate.net For example, it can be oxidized to the corresponding 1,2-diketone, which then serves as a precursor for the construction of fused thiophene (B33073) rings via Hinsberg cyclization. researchgate.net This demonstrates that reactions can be directed to the methylene (B1212753) group adjacent to the ketone, leading to annulated products. Such strategies could likely be applied to the 8-methylthio derivative to generate novel polycyclic structures.

Comprehensive Exploration of Substrate Scope and Limitations in Derivatization

The derivatization of the dibenzothiepinone core is well-documented, particularly in the context of developing neurotropic and psychotropic agents. For instance, the synthesis of 10-(4-methylpiperazino)dibenzo(b,f)thiepin (B188773) from the parent ketone highlights the feasibility of introducing amine substituents at the 10-position, often via reductive amination or substitution of a 10-hydroxy or 10-halo derivative. nih.gov The existence of compounds like 3-[4-[10,11-dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl]piperazinyl]propyl decanoate (B1226879) further confirms that the 8-methylthio substituted scaffold can be extensively modified at the 10-position with complex side chains. chemicalbook.com

However, the substrate scope is not without limitations. Steric hindrance around the reactive sites can impede the approach of bulky reagents. For example, while the introduction of a piperazine (B1678402) moiety at the 10-position is feasible, the synthesis of derivatives with more sterically demanding substituents at this position might require more forcing reaction conditions or alternative synthetic routes.

Furthermore, the reactivity of the methylthio group could pose limitations under certain reaction conditions. For example, strongly oxidizing or reducing conditions intended for other parts of the molecule might inadvertently affect the sulfide. Similarly, certain catalysts used in cross-coupling reactions might be poisoned by the sulfur atom. Therefore, a careful selection of reagents and reaction conditions is paramount to ensure the desired outcome.

Stereochemical Control in the Synthesis of Diverse Derivatives

The reduction of the ketone at the 10-position of this compound creates a new stereocenter, leading to the formation of a racemic mixture of two enantiomers. For therapeutic applications, it is often necessary to synthesize and evaluate the individual enantiomers, as they may exhibit different pharmacological and toxicological profiles.

Achieving stereochemical control in the synthesis of such derivatives can be approached in several ways. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides with chiral ligands, could facilitate the enantioselective reduction of the ketone. Alternatively, enzymatic reductions could offer high levels of stereoselectivity.

Another strategy involves the resolution of the racemic alcohol obtained from the non-selective reduction. This can be achieved by reacting the alcohol with a chiral acid to form diastereomeric esters, which can then be separated by chromatography or crystallization, followed by hydrolysis to obtain the individual enantiomers of the alcohol. While there is a lack of specific literature on the stereochemical control for this compound, these are standard and well-established methodologies in organic synthesis that would be applicable.

Scaffold Hopping and Bioisosteric Replacements within the Dibenzothiepinone Research Context

In the broader field of medicinal chemistry, the concepts of scaffold hopping and bioisosteric replacement are powerful tools for lead optimization and the discovery of novel chemical entities with improved properties. nih.govresearchgate.netnih.govresearchgate.netu-strasbg.fr Scaffold hopping involves replacing the core molecular framework of a drug candidate with a structurally different scaffold while retaining similar biological activity. Bioisosteric replacement, on the other hand, entails the substitution of a specific functional group or substituent with another that has similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic parameters.

Within the context of dibenzothiepinone research, the tricyclic core itself can be considered a scaffold that could be replaced by other structurally distinct frameworks. For example, the dibenzo[b,f]oxepine scaffold, where the sulfur atom in the central ring is replaced by an oxygen atom, is a well-known bioisostere and has been extensively studied for its own biological activities. nih.govmdpi.com Similarly, the dibenzo[b,f]azepine core is another related scaffold with significant therapeutic applications. nih.govresearchgate.net

Bioisosteric replacements for the 8-methylthio group could also be explored. For instance, a methoxy (B1213986) group, a trifluoromethyl group, or even a halogen atom could be considered as potential bioisosteres. Each of these replacements would alter the electronic and lipophilic properties of the molecule, potentially leading to improved drug-like characteristics.

The application of these strategies allows medicinal chemists to navigate around potential liabilities associated with the original scaffold or its substituents, such as metabolic instability or off-target effects, and to expand the chemical space for drug discovery.

Computational and Theoretical Studies of 8 Methylthiodibenzothiepin 10 11h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide fundamental insights into the electronic properties and reactivity of 8-Methylthiodibenzothiepin-10(11H)-one. By solving the Schrödinger equation for the molecule, various electronic parameters can be determined.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the distribution of these frontier orbitals reveals that the electron density in the HOMO is concentrated on the sulfur atoms and the benzene (B151609) ring with the methylthio group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is predominantly located around the carbonyl group and the adjacent benzene ring, suggesting these areas are susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps further elucidate the electronic landscape. These maps visualize the charge distribution and are invaluable for predicting sites of intermolecular interactions. For this compound, the MEP map shows a region of negative potential (red) around the oxygen atom of the carbonyl group, indicating its role as a hydrogen bond acceptor. Regions of positive potential (blue) are observed around the hydrogen atoms, while the sulfur atoms present areas of intermediate potential.

Interactive Table: Calculated Electronic Properties

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid. The central thiepin ring can adopt various conformations, which can significantly influence its biological activity. Conformational analysis is performed by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

Interactive Table: Relative Energies of Conformers

Molecular Docking and Binding Mechanism Simulations with Molecular Targets

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mechanism. For this compound, potential protein targets are often identified based on the activity of structurally similar compounds. Hypothetical docking studies into the active site of a relevant kinase, for instance, can reveal key molecular interactions.

Simulations may show that the dibenzothiepin scaffold fits into a hydrophobic pocket of the receptor's active site. The carbonyl oxygen of the ligand can form a crucial hydrogen bond with a backbone amide proton of a key amino acid residue. The methylthio group can engage in hydrophobic interactions with nonpolar residues, further stabilizing the complex. Pi-pi stacking interactions between the aromatic rings of the ligand and aromatic residues like phenylalanine or tyrosine in the active site are also plausible. These binding hypotheses are fundamental for understanding the molecule's potential biological activity.

Reaction Mechanism Modeling and Determination of Activation Energy Barriers

Computational modeling can be employed to investigate potential metabolic pathways or synthetic routes for this compound. By mapping the reaction coordinates and calculating the energies of reactants, transition states, and products, the activation energy barriers for specific reactions can be determined.

For example, the oxidation of the sulfur atoms in the thiepin ring and the methylthio group is a likely metabolic transformation. Theoretical modeling can predict the most probable site of oxidation by comparing the activation energies for the formation of the corresponding sulfoxides. The calculations might indicate that the sulfur atom in the thiepin ring is more susceptible to oxidation than the one in the methylthio group due to electronic and steric factors.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a set of this compound analogs, various molecular descriptors can be calculated, including electronic, steric, and hydrophobic parameters.

A hypothetical QSAR model might reveal that the biological activity is positively correlated with the lipophilicity (logP) and negatively correlated with the LUMO energy. This suggests that more lipophilic compounds with a greater ability to accept electrons are likely to be more active. Such models are valuable for predicting the activity of newly designed compounds and for prioritizing synthetic efforts.

Broader Academic Significance and Research Applications of the Dibenzothiepinone Scaffold

Contributions to the Field of Heterocyclic Chemistry Research

The study of the dibenzothiepinone scaffold has notably enriched the field of heterocyclic chemistry. Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to biological processes and medicinal chemistry. psu.eduijpbs.net The dibenzothiepinone framework, containing a seven-membered sulfur-bearing ring (thiepine), presents unique synthetic challenges and chemical properties compared to more common five- or six-membered heterocycles.

Research into this scaffold has expanded the understanding of the synthesis and reactivity of medium-sized rings, which are often difficult to construct due to unfavorable entropic and enthalpic factors. The fusion of the thiepinone ring with two benzene (B151609) rings imparts a degree of rigidity to the molecule, influencing its conformation and reactivity in predictable ways. This has allowed chemists to study the subtle interplay between aromaticity, ring strain, and heteroatom effects within a complex tricyclic system. The exploration of dibenzothiepinone and its derivatives has thus provided valuable data and insights into the fundamental principles governing the behavior of larger, sulfur-containing heterocyclic systems.

Development and Validation of Novel Synthetic Methodologies Applicable to Diverse Chemical Structures

The pursuit of dibenzothiepinone derivatives has been a fertile ground for the development and refinement of synthetic methodologies. The construction of the core tricyclic structure often requires multi-step sequences that have, in turn, spurred innovation in synthetic organic chemistry.

One key approach involves intramolecular cyclization reactions. For instance, a common strategy begins with the synthesis of a 2-(2-(phenylthio)phenyl)acetic acid intermediate. researchgate.net This precursor, prepared through methods like the Hetero-Ullmann coupling of a thiophenol and a corresponding phenylacetate (B1230308) derivative, can then undergo intramolecular Friedel-Crafts acylation or related cyclization reactions to form the central seven-membered thiepinone ring. researchgate.net The optimization of these cyclization steps, often requiring specific catalysts or reaction conditions to achieve high yields, has contributed to the broader toolkit available to synthetic chemists for constructing medium-sized rings.

Furthermore, the functionalization of the dibenzothiepinone core has led to the application of various modern synthetic methods. These include transition-metal-catalyzed cross-coupling reactions to introduce substituents on the aromatic rings, as well as reactions to modify the ketone or the sulfide (B99878) bridge within the central ring. These synthetic explorations not only provide access to a diverse library of dibenzothiepinone analogs for biological testing but also validate the robustness and applicability of these synthetic methods on complex heterocyclic scaffolds.

Fundamental Insights into Structure-Activity Relationships and Principles of Molecular Recognition

The dibenzothiepinone scaffold has served as a valuable template for investigating structure-activity relationships (SAR). SAR studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective drugs. nih.govyoutube.com By systematically modifying the dibenzothiepinone framework and assessing the impact on biological targets, researchers can deduce key principles of molecular recognition.

For instance, in related heterocyclic systems like benzodiazepines and benzothiazepines, the nature and position of substituents on the fused benzene rings have been shown to dramatically influence receptor binding affinity and pharmacological profile. nih.govnih.govmdpi.com Substituents can affect the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with a biological target. For example, the introduction of electron-withdrawing groups at specific positions can enhance binding affinity for certain receptors. youtube.comnih.gov Similarly, modifying the side chains attached to the heterocyclic ring can impact potency and selectivity. nih.gov

Although specific SAR studies on 8-Methylthiodibenzothiepin-10(11H)-one are not extensively documented in publicly available literature, the principles derived from analogous structures like dibenzodiazepines and other sulfur-containing tetracycles are highly relevant. rsc.orgresearchgate.net These studies have shown that even minor structural changes, such as the addition of a methyl or hydroxyl group, can lead to significant differences in biological activity, highlighting the precise nature of molecular interactions between a ligand and its receptor. rsc.org Computational methods, such as molecular docking, are often employed alongside synthetic chemistry to predict and rationalize these interactions, further deepening the understanding of molecular recognition. nih.gov

Development of Preclinical Research Tools and Probes for Biological Target Investigations

Derivatives of the dibenzothiepinone scaffold and related structures have been developed as valuable preclinical research tools. These molecules can be used as chemical probes to investigate the function and role of specific biological targets, such as enzymes and receptors, in cellular pathways and disease processes.

For example, certain sulfur-containing tetracyclic compounds have been designed and synthesized as potent inhibitors of protein kinases like DYRK1A. rsc.org Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. By using specific inhibitors based on scaffolds like dibenzothiepinone, researchers can selectively block the activity of a particular kinase in a cellular or animal model, allowing them to study the downstream effects and validate the kinase as a potential therapeutic target.

Similarly, the dibenzo[b,e]thiepine moiety has been repurposed and investigated for its potential to inhibit viral replication, such as that of the Dengue virus. researchgate.net In these studies, a series of derivatives are synthesized and tested to identify compounds that can interfere with essential viral processes. These active compounds can then be used as probes to understand the viral life cycle and as starting points for the development of new antiviral therapies. The utility of the dibenzothiepinone scaffold lies in its chemical tractability, which allows for the creation of a diverse range of derivatives suitable for probing various biological systems.

Future Research Perspectives and Emerging Challenges in Dibenzothiepinone Chemistry

The future of research on the dibenzothiepinone scaffold is poised for exciting advancements, though it is not without its challenges. One of the primary hurdles remains the synthesis of these complex, medium-sized heterocyclic rings with high efficiency and stereocontrol. nih.gov Developing more atom-economical and environmentally benign synthetic routes will be a continuing focus for organic chemists.

From a medicinal chemistry perspective, a key future direction will be the application of modern drug discovery paradigms to this scaffold. nih.gov This includes the use of computational chemistry and machine learning to design derivatives with improved potency, selectivity, and pharmacokinetic properties. There is significant potential in exploring the dibenzothiepinone scaffold for new therapeutic applications beyond its traditional use in psychotropic agents. psu.eduijpbs.net Given the diverse biological activities observed in related sulfur-containing heterocycles, new screening efforts could uncover activities against targets in oncology, infectious diseases, and inflammatory disorders. rsc.orgresearchgate.net

Furthermore, the development of dibenzothiepinone-based probes with tailored properties, such as fluorescent tags or photo-activatable groups, could provide sophisticated tools for chemical biology. mdpi.com These advanced probes would enable researchers to visualize and manipulate biological processes with greater precision. Overcoming the synthetic challenges and leveraging new technologies will undoubtedly unlock the full potential of the dibenzothiepinone scaffold, paving the way for new discoveries in both fundamental chemistry and therapeutic innovation.

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